
3,5-Dinitropyridin-2-amine
Overview
Description
3,5-Dinitropyridin-2-amine is an organic compound with the molecular formula C5H4N4O4. It is a derivative of pyridine, characterized by the presence of two nitro groups at the 3 and 5 positions and an amino group at the 2 position. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dinitropyridin-2-amine can be synthesized through several methods. One common approach involves the nitration of 2-aminopyridine. The process typically includes the following steps:
Nitration Reaction: 2-aminopyridine is treated with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to introduce nitro groups at the 3 and 5 positions.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dinitropyridin-2-amine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The amino group at the 2 position can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, metal hydrides (e.g., sodium borohydride).
Nitrating Agents: Concentrated nitric acid, sulfuric acid.
Cycloaddition Reagents: Azomethine ylides.
Major Products:
Reduction Products: 3,5-diaminopyridin-2-amine.
Cycloaddition Products: Tricyclic heterosystems containing pyrrolidine fragments fused with a pyridine ring.
Scientific Research Applications
3,5-Dinitropyridin-2-amine has several applications in scientific research:
Fluorescent Probes: It is used as a recognition site in fluorescent probes for the detection of biothiols and hydrogen sulfide (H2S) due to its strong electron-withdrawing properties.
Biological Studies: The compound is utilized in cell imaging and the study of biological thiols, which are important in various diseases such as cardiovascular and neurodegenerative disorders.
Chemical Synthesis: It serves as an intermediate in the synthesis of complex heterocyclic compounds and bioactive molecules.
Mechanism of Action
The mechanism by which 3,5-dinitropyridin-2-amine exerts its effects is primarily through its electron-withdrawing nitro groups. These groups facilitate nucleophilic aromatic substitution reactions, making the compound an effective recognition site in fluorescent probes. The fluorescence of these probes is quenched by the electron-withdrawing nitro groups and is turned on by biothiol-triggered nucleophilic aromatic substitution .
Comparison with Similar Compounds
3,5-Dinitropyridine: Lacks the amino group at the 2 position.
2-Amino-3,5-dinitropyridine: Similar structure but different substitution pattern.
6-Methyl-3,5-dinitropyridin-2-amine: Contains a methyl group at the 6 position instead of hydrogen.
Uniqueness: 3,5-Dinitropyridin-2-amine is unique due to the presence of both nitro and amino groups, which confer distinct reactivity and applications in chemical synthesis and biological studies. Its ability to undergo specific reactions, such as nucleophilic aromatic substitution and cycloaddition, makes it a valuable compound in various research fields.
Biological Activity
3,5-Dinitropyridin-2-amine, a compound characterized by its nitro and amino functional groups, has garnered attention in various fields of research due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is a pyridine derivative with two nitro groups at the 3 and 5 positions and an amino group at the 2 position. The compound can be synthesized through various methods, including nucleophilic substitution reactions involving nitro-substituted pyridines.
Synthesis Example:
A common synthetic route involves the nitration of 2-amino-3-pyridine derivatives, followed by purification and characterization using techniques such as NMR and mass spectrometry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study reported its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 64 |
Staphylococcus aureus | 32 |
Pseudomonas aeruginosa | 128 |
This suggests that modifications to the nitro and amino groups could enhance its antimicrobial efficacy.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This activity is particularly relevant for conditions characterized by chronic inflammation.
Neuroprotective Properties
Recent investigations into the neuroprotective effects of this compound indicate its potential in treating neurodegenerative diseases. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer’s disease. The IC50 values for AChE inhibition were reported at approximately 0.85 µM, indicating a promising lead for further development.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Nucleophilic Substitution : The amino group can participate in nucleophilic attacks, leading to the formation of more complex derivatives.
- Redox Activity : The nitro groups can undergo reduction reactions, potentially generating reactive intermediates that exert biological effects.
- Enzyme Inhibition : The compound’s structure allows it to fit into the active sites of enzymes like AChE, thereby inhibiting their activity.
Case Studies
- Antimicrobial Study : In a comparative study on various nitropyridine derivatives, this compound was found to be one of the most effective against Gram-positive bacteria due to its structural features that enhance membrane permeability.
- Neuroprotection : A study focused on neurodegenerative models showed that treatment with this compound reduced neuronal apoptosis by modulating oxidative stress pathways.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3,5-Dinitropyridin-2-amine, and how can purity be maximized?
Methodological Answer:
Synthesis of this compound typically involves nitration of pyridine derivatives. A plausible route includes:
Nitration Precursor : Start with pyridin-2-amine. Introduce nitro groups via controlled nitration using HNO₃/H₂SO₄ under low temperatures (0–5°C) to avoid over-nitration.
Stepwise Nitration : Sequential nitration at positions 3 and 5 may require regioselective directing groups (e.g., temporary protection of the amine).
Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) improves purity. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .
Properties
IUPAC Name |
3,5-dinitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O4/c6-5-4(9(12)13)1-3(2-7-5)8(10)11/h1-2H,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZDCKBBTJYQDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333429 | |
Record name | 3,5-dinitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3073-30-1 | |
Record name | 3,5-dinitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINO-3,5-DINITROPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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